4-Chloro-7-iodo-6-methoxyquinoline 4-Chloro-7-iodo-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 1268520-28-0
VCID: VC0173120
InChI: InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
SMILES: COC1=CC2=C(C=CN=C2C=C1I)Cl
Molecular Formula: C10H7ClINO
Molecular Weight: 319.526

4-Chloro-7-iodo-6-methoxyquinoline

CAS No.: 1268520-28-0

Cat. No.: VC0173120

Molecular Formula: C10H7ClINO

Molecular Weight: 319.526

* For research use only. Not for human or veterinary use.

4-Chloro-7-iodo-6-methoxyquinoline - 1268520-28-0

Specification

CAS No. 1268520-28-0
Molecular Formula C10H7ClINO
Molecular Weight 319.526
IUPAC Name 4-chloro-7-iodo-6-methoxyquinoline
Standard InChI InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
Standard InChI Key GFZGJCLCJIHRDF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1I)Cl

Introduction

Chemical Structure and Properties

Structural Features

The molecular architecture of 4-Chloro-7-iodo-6-methoxyquinoline comprises a quinoline scaffold with precisely positioned functional groups. The quinoline nucleus provides a rigid framework with specific electron distribution patterns that influence the compound's reactivity. The addition of halogen substituents (chlorine and iodine) contributes to the compound's electronic properties, while the methoxy group introduces a polar functionality capable of participating in hydrogen bonding interactions. This combination of structural elements makes this compound particularly interesting for chemical and biological investigations.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-7-iodo-6-methoxyquinoline is essential for its proper handling and application in research settings. The compound is generally observed as a solid at standard conditions and possesses specific chemical identifiers as detailed in the following table:

PropertyValue
CAS Number1268520-28-0
Molecular FormulaC₁₀H₇ClINO
Molecular Weight319.526 g/mol
IUPAC Name4-chloro-7-iodo-6-methoxyquinoline
Standard InChIInChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
Standard InChIKeyGFZGJCLCJIHRDF-UHFFFAOYSA-N
Physical StateSolid

Table 1. Physical and chemical properties of 4-Chloro-7-iodo-6-methoxyquinoline .

Synthesis Methods

General Synthetic Approaches

Analytical Characterization

Spectroscopic Methods

Multiple analytical techniques are essential for confirming the structure, purity, and identity of 4-Chloro-7-iodo-6-methoxyquinoline. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry offers verification of molecular weight and characteristic fragmentation patterns, which are particularly useful for identifying halogenated compounds.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a crucial technique for assessing the purity of 4-Chloro-7-iodo-6-methoxyquinoline and monitoring reactions during its synthesis. When coupled with mass spectrometry (LC-MS), this approach provides powerful analytical capabilities for identification and purity determination. Chromatographic methods can also help distinguish between closely related quinoline derivatives based on their different retention times.

Biological Activities and Applications

Research Applications

4-Chloro-7-iodo-6-methoxyquinoline has attracted interest in medicinal chemistry research for several potential applications:

  • As a building block or intermediate in the synthesis of more complex pharmaceutically active compounds

  • For structure-activity relationship studies to understand the impact of specific substitutions on biological activity

  • As a template for the design of novel therapeutic agents targeting specific diseases

Biological assessment of this compound typically requires cell culture studies or animal models to evaluate efficacy and toxicity profiles, though specific published research on this exact compound appears limited in the available literature.

Comparison with Related Compounds

Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Chloro-7-iodo-6-methoxyquinolineC₁₀H₇ClINO319.526Reference compound
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamideC₁₁H₈ClIN₂O₂362.55Additional carboxamide at position 3
4-Chloro-7-iodoquinolineC₉H₅ClIN289.500Lacks methoxy group at position 6
4-Chloro-7-fluoro-6-methoxyquinolineC₁₀H₇ClFNO211.62Fluorine instead of iodine at position 7
4-Chloro-6-methoxyquinolineC₁₀H₈ClNO193.63Lacks iodine at position 7

Table 2. Comparison of 4-Chloro-7-iodo-6-methoxyquinoline with structurally related quinoline derivatives .

Structure-Activity Relationships

The specific substitution pattern of 4-Chloro-7-iodo-6-methoxyquinoline likely influences its chemical reactivity and biological activity profiles. Each substituent contributes unique properties:

  • The chlorine at position 4 may enhance certain biological activities, as 4-chloroquinoline derivatives are known for various pharmacological properties

  • The iodine at position 7 provides a reactive site for further chemical modifications and may influence binding to biological targets

  • The methoxy group at position 6 adds polarity and hydrogen bond acceptor capabilities, potentially affecting solubility and target interactions

Current Research and Future Perspectives

Research Status

Based on available literature, 4-Chloro-7-iodo-6-methoxyquinoline appears to be primarily utilized in research settings as a chemical building block or potential pharmacophore. The compound is listed in chemical databases and catalogs, suggesting its availability for scientific investigation, though published research specifically focused on this compound appears limited .

Research Gaps

Current knowledge gaps that merit further investigation include:

  • Comprehensive biological activity profiling against diverse targets

  • Detailed mechanistic studies of interactions with potential biological targets

  • Optimization of synthetic routes to improve yield and efficiency

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science or as chemical probes

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